molecular formula C7H10BrN3S B066370 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide CAS No. 175202-68-3

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide

Cat. No.: B066370
CAS No.: 175202-68-3
M. Wt: 248.15 g/mol
InChI Key: GCUCQQALIUJZMT-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide is a heterocyclic compound that contains a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with ethanethioamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide or dimethyl sulfoxide for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Substituted pyrazoles with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: A similar compound with an ester functional group instead of a thioamide.

    4-Bromo-1H-pyrazole: A simpler pyrazole derivative without the ethanethioamide group.

    3,5-Dimethyl-1H-pyrazole: A pyrazole derivative lacking the bromine and ethanethioamide groups.

Uniqueness

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide is unique due to the presence of both the bromine and ethanethioamide groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for a diverse range of chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3S/c1-4-7(8)5(2)11(10-4)3-6(9)12/h3H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUCQQALIUJZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=S)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384859
Record name 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-68-3
Record name 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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